2-({4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}methyl)-4-bromophenol
Description
2-({4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}methyl)-4-bromophenol is a synthetic organic compound characterized by a piperidine core substituted with a benzyl(2-phenylethyl)amino group at the 4-position and a bromophenol moiety linked via a methylene bridge at the 2-position. The bromine atom at the para position of the phenol enhances electron-withdrawing effects, increasing acidity compared to unsubstituted phenols.
Properties
Molecular Formula |
C27H31BrN2O |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-[[4-[benzyl(2-phenylethyl)amino]piperidin-1-yl]methyl]-4-bromophenol |
InChI |
InChI=1S/C27H31BrN2O/c28-25-11-12-27(31)24(19-25)21-29-16-14-26(15-17-29)30(20-23-9-5-2-6-10-23)18-13-22-7-3-1-4-8-22/h1-12,19,26,31H,13-18,20-21H2 |
InChI Key |
ADGRPEVZUMBXNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Piperidine Ring Construction
The piperidine moiety serves as the central scaffold. A widely adopted method involves the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, followed by hydrolysis and decarboxylation. This approach yields 1-benzyl-4-piperidone (CAS 3612-20-2), a critical intermediate.
Reaction Conditions :
-
Starting Materials : Benzylamine and methyl acrylate.
-
Key Steps :
-
1,4-Addition : Benzylamine reacts with methyl acrylate in anhydrous toluene under reflux with metallic sodium.
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Dieckmann Cyclization : Intramolecular ester condensation forms the piperidine ring.
-
Hydrolysis/Decarboxylation : Acidic hydrolysis followed by neutralization yields 1-benzyl-4-piperidone (78.4% yield).
-
Challenges :
-
Sensitivity to moisture necessitates anhydrous conditions.
-
Over-reduction during decarboxylation can lead to byproducts.
Functionalization of the Piperidine Ring
Introducing the benzyl(2-phenylethyl)amino group at the 4-position of the piperidine ring requires selective alkylation or reductive amination.
Reductive Amination Route
-
Intermediate : 1-Benzyl-4-piperidone is converted to 4-aminopiperidine via hydroxylamine intermediate formation, followed by catalytic hydrogenation.
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Alkylation : Reaction with 2-phenylethyl bromide in the presence of cesium carbonate (Cs2CO3) and DMF at 80°C introduces the phenylethyl group.
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Benzylation : Subsequent treatment with benzyl chloride under basic conditions installs the benzyl group, yielding 4-[benzyl(2-phenylethyl)amino]piperidine .
Optimization :
-
Use of palladium(II) acetate and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl as catalysts enhances coupling efficiency.
Methylene Bridge Installation
Mannich Reaction Approach
The methylene bridge (-CH2-) between the piperidine and bromophenol moieties is installed via a Mannich reaction :
-
Substrates :
-
4-[Benzyl(2-phenylethyl)amino]piperidine
-
4-Bromophenol
-
Formaldehyde (37% aqueous solution)
-
-
Conditions :
-
Solvent: Ethanol/water (3:1)
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Temperature: 60°C, 12 hours
-
Catalyst: Acetic acid (5 mol%)
-
-
Mechanism :
-
Formation of an iminium ion intermediate, followed by nucleophilic attack by 4-bromophenol.
-
Yield : 58–64% after silica gel chromatography.
Side Reactions :
-
Over-alkylation at the phenolic oxygen, mitigated by stoichiometric control of formaldehyde.
Nucleophilic Substitution Alternative
An alternative route employs 4-bromo-2-(chloromethyl)phenol as the electrophilic partner:
-
Reaction :
-
Piperidine intermediate + 4-bromo-2-(chloromethyl)phenol in DMF with K2CO3.
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Temperature: 100°C, 8 hours.
-
-
Advantages :
-
Higher regioselectivity (avoids multiple alkylation sites).
-
Bromophenol Moiety Incorporation
Direct Bromination
Late-stage bromination of 2-(piperidinylmethyl)phenol using N-bromosuccinimide (NBS) in CCl4 under UV light achieves para-selectivity:
Suzuki-Miyaura Coupling
For higher purity, a palladium-catalyzed coupling between 2-(piperidinylmethyl)phenylboronic acid and 4-bromophenyl triflate is employed:
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Challenges |
|---|---|---|---|---|
| Mannich Reaction | Piperidine + Formaldehyde + Phenol | 58–64 | 95 | Over-alkylation, moisture-sensitive |
| Nucleophilic Substitution | Chloromethylphenol + Piperidine | 70–75 | 98 | Requires anhydrous DMF |
| Suzuki Coupling | Boronic acid + Bromophenyl triflate | 88 | 99 | High catalyst cost |
Industrial-Scale Considerations
Cost-Effective Catalysts
Chemical Reactions Analysis
Types of Reactions
2-({4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}methyl)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrogen-substituted phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-({4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}methyl)-4-bromophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}methyl)-4-bromophenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Structural Differences: The target compound’s piperidine core contrasts with the benzoic acid backbone of the patented analogs. Piperidine’s six-membered ring may enhance CNS penetration compared to the planar benzoic acid structure. The bromophenol group in the target compound is more acidic (pKa ~8–10) than the carboxylic acid groups in the analogs (pKa ~4–5), altering ionization behavior under physiological conditions.
However, the benzoic acid derivatives’ carboxylic acid groups may favor interactions with polar targets (e.g., enzymes like cyclooxygenase). The bromine in the target compound could introduce steric hindrance or electrophilic reactivity absent in the patent compounds.
Pharmacokinetic Considerations: The monohydrate form of the benzoic acid derivative (Patent 1) highlights efforts to improve solubility, a common challenge for lipophilic amines like the target compound .
Patent Landscape :
- The patented compounds are assigned to Bayer Pharma, indicating therapeutic applications (e.g., cardiovascular or metabolic diseases) . The absence of patents for the target compound suggests it may be a research-stage molecule.
Biological Activity
2-({4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}methyl)-4-bromophenol is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its unique structure, which includes a piperidine ring, a bromophenol moiety, and a benzyl group with a 2-phenylethylamine substitution, suggests diverse interactions within biological systems. This article aims to provide an in-depth analysis of its biological activity based on existing literature and research findings.
Research indicates that compounds similar to 2-({4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}methyl)-4-bromophenol may act as agonists for the beta-2 adrenergic receptor. This receptor is crucial for various physiological responses, including bronchodilation and metabolic regulation. The presence of both piperidine and phenolic structures suggests potential interactions with neurotransmitter systems, which could influence mood and cognition.
Biological Activity Summary
Case Studies and Research Findings
- Bronchodilatory Effects : Studies on similar compounds have demonstrated bronchodilatory effects via beta-2 adrenergic receptor activation. This suggests that 2-({4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}methyl)-4-bromophenol could be beneficial in treating asthma or other respiratory conditions.
- Antiproliferative Activity : In vitro studies have indicated that derivatives of this compound can inhibit the growth of various cancer cell lines (e.g., U-937 and SK-MEL-1). The compounds tested showed IC50 values ranging from 5.7 to 12.2 μM, indicating significant antiproliferative activity .
- Molecular Docking Studies : Computational studies have predicted the binding affinity of this compound to various biological targets, including receptors associated with viral infections such as hepatitis B and COVID-19. These studies highlight its potential as an antiviral agent .
Synthesis Methods
The synthesis of 2-({4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}methyl)-4-bromophenol typically involves multi-step organic synthesis techniques. Common methods include:
- Piperidine Ring Formation : Utilizing nucleophilic substitution reactions.
- Bromophenol Synthesis : Employing bromination reactions on phenolic compounds.
Careful control of reaction conditions is essential to ensure high yields and purity.
Q & A
Q. What synthetic methodologies are commonly used to prepare 2-({4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}methyl)-4-bromophenol?
Answer: The synthesis typically involves multi-step reactions, including:
- Amination and Alkylation: Reacting piperidine derivatives with benzyl and 2-phenylethyl groups to form the 4-substituted piperidine core.
- Mannich Reaction: Introducing the bromophenol moiety via a Mannich base formation, using formaldehyde or its equivalent as the linker.
- Purification: Column chromatography (e.g., n-hexane/EtOAc gradients) is employed to isolate the compound, achieving yields of 75–84% under optimized conditions .
Key Data:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Amination | Benzyl chloride, 2-phenylethylamine, DCM, RT | 78% | 95% (254 nm) |
| Mannich Reaction | 4-Bromophenol, paraformaldehyde, HCl catalyst | 84% | >93% |
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm the structure by resolving signals for the piperidine ring (δ 2.5–3.5 ppm), benzyl groups (δ 7.2–7.4 ppm), and bromophenol (δ 6.8–7.1 ppm) .
- HPLC: Used to assess purity (e.g., 95% at 254 nm retention time 13.036 min) .
- Elemental Analysis: Validates empirical formula but may show discrepancies (e.g., C: calc. 62.1%, found 60.8%) due to hygroscopicity or solvent residues .
Advanced Questions
Q. How can researchers optimize synthetic yield while minimizing byproducts?
Answer:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates for Mannich steps compared to non-polar solvents.
- Catalyst Screening: Acidic catalysts (e.g., HCl, p-TsOH) improve electrophilic substitution in bromophenol coupling.
- Temperature Control: Maintaining 50–60°C during alkylation reduces side reactions like N-over-alkylation .
Example:
A study achieved 84% yield by using 2,4-difluoro-5-methoxybenzoic acid under reflux in MeOH/AcOH (10:1), followed by BH3-Py reduction .
Q. How should discrepancies in elemental analysis and spectroscopic data be resolved?
Answer:
- Cross-Validation: Compare NMR integrals with theoretical proton counts. For example, a missing peak in 13C NMR may indicate symmetry or overlapping signals.
- Mass Spectrometry (HRMS): Resolves ambiguities in molecular weight (e.g., expected m/z 457.31 for C18H18BrFN2O4S) .
- Thermogravimetric Analysis (TGA): Detects solvent residues or hydration, which skew elemental analysis results .
Case Study:
In a related piperidine derivative, discrepancies in carbon content (calc. 62.1% vs. found 60.8%) were attributed to residual EtOAC, confirmed via GC-MS .
Q. What experimental designs are suitable for evaluating biological activity?
Answer:
- In Vitro Assays: Use randomized block designs with replicates (e.g., 4 replicates × 5 plants/group) to test antimicrobial or antioxidant activity .
- Dose-Response Studies: Apply split-plot designs to assess IC50 values across varying concentrations (e.g., 0.1–100 µM).
- Control Groups: Include positive controls (e.g., ascorbic acid for antioxidant assays) and vehicle controls (DMSO) to validate results .
Example:
A study on phenolic compounds used ten bunches per experimental plot to analyze antioxidant activity, ensuring statistical robustness .
Q. How can the environmental stability and degradation pathways of this compound be studied?
Answer:
- Hydrolysis Studies: Incubate the compound in buffers (pH 4–10) at 37°C, monitoring degradation via HPLC .
- Photodegradation: Expose to UV light (254 nm) and analyze by LC-MS to identify breakdown products (e.g., debrominated derivatives) .
- Ecotoxicology Models: Use zebrafish or Daphnia magna to assess bioaccumulation and toxicity, following OECD guidelines .
Q. Data Contradiction Analysis Table
| Issue | Possible Cause | Resolution Method |
|---|---|---|
| Low elemental analysis carbon % | Residual solvent | TGA or GC-MS |
| NMR signal splitting | Diastereomer formation | Chiral HPLC or X-ray crystallography |
| HPLC purity <95% | Column bleeding | Use pre-washed columns or alternative mobile phases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
